molecular formula C17H13N3O5S2 B2880059 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898451-93-9

2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2880059
CAS RN: 898451-93-9
M. Wt: 403.43
InChI Key: SRQNNYNJIXHDBJ-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, a nitrophenyl group, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” can be inferred from its name. It likely contains a benzamide group attached to a thiazole ring, which is further connected to a nitrophenyl group and a methylsulfonyl group .

Scientific Research Applications

Antimycobacterial Agents

Thiazole derivatives have been studied for their potential as antimycobacterial agents. The structure of the compound shares similarities with benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives, which have shown significant activity against Mycobacterium tuberculosis . These compounds have been designed and synthesized with various analogues, including triazole derivatives, to enhance their antimycobacterial properties.

Cell Metabolic Activity Assays

The MTT assay, which measures cell metabolic activity, uses tetrazolium salts that are chemically related to thiazole derivatives. These salts are reduced by cellular enzymes to formazan, which has a purple color. The compound could potentially be used in developing new tetrazolium salts for such assays, providing a measure of cell viability and cytotoxicity .

Antitumor and Cytotoxic Drug Development

Thiazole derivatives have been recognized for their antitumor and cytotoxic activities. The compound could be involved in the synthesis of new drugs targeting cancer cells, leveraging its thiazole core to disrupt cellular processes in tumors .

Neuroprotective Agents

Some thiazole derivatives have shown neuroprotective effects. The compound could be explored for its potential to protect neuronal cells against damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory and Analgesic Applications

Due to the anti-inflammatory and analgesic properties of some thiazole derivatives, the compound could be used in the development of new medications to treat pain and inflammation, potentially with fewer side effects compared to current treatments .

Antimicrobial and Antifungal Agents

Thiazole derivatives have been used to create antimicrobial and antifungal agents. The compound , with its nitrophenyl moiety, could be a candidate for creating new drugs to combat microbial and fungal infections .

properties

IUPAC Name

2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNNYNJIXHDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

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